
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-amino-2-methyl-1-propanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an oxazolidinone.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazolidinones are the major products.
Reduction: Reduced oxazolidinones are formed.
Substitution: Substituted oxazolidines or oxazolidinones are the major products.
Applications De Recherche Scientifique
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in functional groups.
Oxazolines: These are closely related heterocycles with one less oxygen atom in the ring.
Thiazolidines: These compounds have a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
1627831-56-4 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
methyl (4R,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-3-4(5(8)10-2)7-6(9)11-3/h3-4H,1-2H3,(H,7,9)/t3-,4+/m0/s1 |
Clé InChI |
ZFMPPJBWITWSDQ-IUYQGCFVSA-N |
SMILES isomérique |
C[C@H]1[C@@H](NC(=O)O1)C(=O)OC |
SMILES canonique |
CC1C(NC(=O)O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)
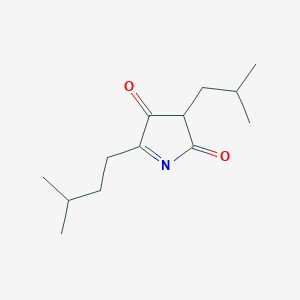
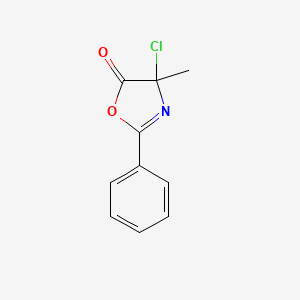
![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)
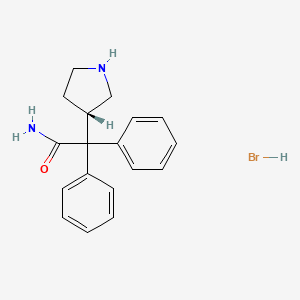

![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)
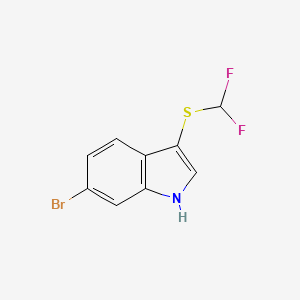
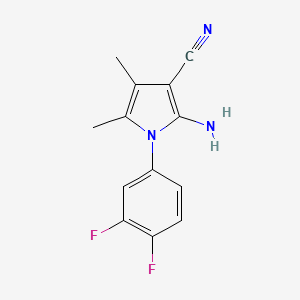
![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
